Commendamide

Description

Properties

IUPAC Name |

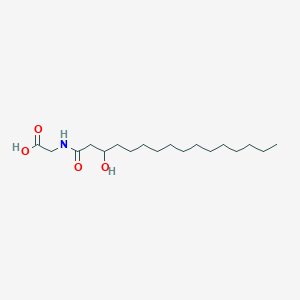

2-(3-hydroxyhexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUHHHSFDVDBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery of Commendamide via Functional Metagenomics

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the discovery of commendamide, a novel bioactive lipid from the human gut microbiome. It details the functional metagenomics pipeline, from library construction to hit identification and mechanism of action studies. The methodologies, data, and conceptual frameworks are presented to serve as a resource for researchers engaged in natural product discovery and host-microbe interaction studies.

Introduction: Tapping into the Microbiome's Chemical Arsenal

The human microbiome harbors a vast and largely unexplored reservoir of genetic and metabolic potential.[1] Commensal bacteria produce a diverse array of small molecules that mediate host-microbe interactions, influencing human health and disease.[2] However, a significant fraction of these microbes are not readily culturable, limiting access to their natural products.[3] Functional metagenomics offers a powerful, cultivation-independent strategy to survey the functional capacity of microbial communities.[4][5] This approach involves cloning large fragments of environmental DNA (eDNA) into a surrogate host, followed by activity-based screening to identify clones that confer a specific phenotype.[6][7]

This guide focuses on the successful application of this technique to discover this compound, the first commensal-derived metabolite identified through functional metagenomics to be involved in host-microbial interactions.[8] this compound, an N-acyl-amide, structurally mimics endogenous human signaling molecules, highlighting a sophisticated mechanism of chemical communication employed by gut bacteria.[9][10] Its discovery validated functional metagenomics as a robust pipeline for identifying novel bacterial effectors that modulate host cellular functions.[11]

The Discovery Pipeline: A Functional Metagenomics Workflow

The discovery of this compound was achieved through a systematic, multi-step functional metagenomics pipeline. The process began with the collection of human fecal samples and proceeded through library construction, high-throughput screening, hit validation, and finally, metabolite isolation and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional Metagenomics – On the hunt for novel products – acib [acib.at]

- 4. Functional Metagenomic Screening for Antimicrobial Resistance in the Oral Microbiome | Springer Nature Experiments [experiments.springernature.com]

- 5. Current and future resources for functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for metagenomic enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-acyl-3-hydroxypalmitoyl-Glycine (Commendamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-3-hydroxypalmitoyl-glycine, also known as commendamide, is a bioactive lipid molecule produced by commensal bacteria residing in the human gut.[1][2][3] Structurally, it consists of a 3-hydroxypalmitic acid molecule linked via an amide bond to the amino group of a glycine residue.[1][2] this compound has garnered significant interest within the scientific community due to its role as a signaling molecule that activates the G-protein coupled receptor 132 (GPR132), also known as G2A.[1][2][3][4] This interaction implicates this compound in a variety of physiological and pathophysiological processes, making it a potential therapeutic target for conditions such as autoimmune diseases and atherosclerosis.[5][6] This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and associated experimental protocols for N-acyl-3-hydroxypalmitoyl-glycine.

Chemical Structure and Properties

N-acyl-3-hydroxypalmitoyl-glycine is an N-acyl amino acid with the chemical formula C₂₄H₄₇NO₄. The molecule comprises a 16-carbon saturated fatty acid, palmitic acid, which is hydroxylated at the third carbon position. This 3-hydroxypalmitoyl moiety is then conjugated to the nitrogen atom of glycine through an amide linkage.

Key Structural Features:

-

Acyl Chain: A 16-carbon saturated acyl chain (palmitoyl).

-

Hydroxylation: A hydroxyl group at the C-3 position of the acyl chain.

-

Amino Acid: A glycine residue.

-

Linkage: An amide bond connecting the acyl chain and the glycine.

The presence of the hydroxyl group and the glycine headgroup imparts specific physicochemical properties to the molecule, influencing its solubility, membrane permeability, and interaction with its receptor.

Synthesis of N-acyl-3-hydroxypalmitoyl-Glycine

A facile and sustainable synthetic route for this compound has been developed, enabling its production for research purposes.[6] The general scheme involves the coupling of 3-hydroxypalmitic acid with a glycine methyl ester, followed by saponification to yield the final product.[6]

Table 1: Quantitative Data for N-acyl-3-hydroxypalmitoyl-Glycine

| Parameter | Value | Receptor | Assay System | Reference |

| EC₅₀ | 11.8 µM | G2A/GPR132 | β-arrestin Pathunter Assay | [7] |

Biological Activity and Signaling Pathway

This compound functions as an agonist for the G-protein coupled receptor G2A/GPR132.[1][2][3] Upon binding, it initiates a cascade of intracellular signaling events. G2A/GPR132 is known to couple to various G proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C. This can result in changes in intracellular cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] Furthermore, G2A/GPR132 activation has been linked to the Toll-like receptor 4 (TLR4) signaling pathway, potentially involving MyD88, PI3K, and AKT, which are key regulators of inflammatory responses.[8]

The interaction of this compound with G2A/GPR132 also triggers the recruitment of β-arrestin.[7] This process is crucial for receptor desensitization and internalization, as well as for initiating G-protein-independent signaling cascades.[9]

Experimental Protocols

Synthesis of N-acyl-3-hydroxypalmitoyl-Glycine

A detailed, step-by-step protocol for the synthesis of this compound can be adapted from the literature.[2][6] The following is a generalized workflow:

Materials:

-

3-hydroxypalmitic acid

-

Glycine methyl ester hydrochloride

-

Coupling agents (e.g., EDC, HOBt)

-

Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Sodium hydroxide)

-

Acid (e.g., Hydrochloric acid)

-

Purification materials (e.g., Silica gel for column chromatography)

Procedure:

-

Coupling Reaction: Dissolve 3-hydroxypalmitic acid, glycine methyl ester hydrochloride, and a coupling agent in an appropriate organic solvent. Add a base to neutralize the hydrochloride and facilitate the reaction. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction, extract the organic layer, wash with brine, and dry over sodium sulfate. Purify the crude product by column chromatography to obtain the methyl ester intermediate.

-

Saponification: Dissolve the purified methyl ester in a suitable solvent (e.g., THF/water mixture) and add a solution of sodium hydroxide. Stir until the saponification is complete.

-

Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the N-acyl-3-hydroxypalmitoyl-glycine. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize if necessary to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[6]

G2A/GPR132 Activation Assay (β-arrestin Recruitment)

The activation of G2A/GPR132 by this compound can be quantified using a β-arrestin recruitment assay, such as the PathHunter® assay from DiscoveRx.[5][7] This assay is based on enzyme fragment complementation.

Principle:

The assay utilizes cells co-expressing GPR132 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[6] Ligand-induced activation of GPR132 leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to complement and form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[6][10]

Materials:

-

PathHunter® GPR132 β-arrestin cell line (e.g., from DiscoveRx)

-

Cell culture medium and supplements

-

N-acyl-3-hydroxypalmitoyl-glycine (this compound)

-

Control agonist for GPR132 (if available)

-

Assay plates (e.g., 384-well white, solid bottom)

-

PathHunter® Detection Reagents

-

Chemiluminescent plate reader

Procedure:

-

Cell Plating: Seed the PathHunter® GPR132 cells into the assay plate at the recommended density and allow them to attach and grow overnight.

-

Compound Addition: Prepare serial dilutions of this compound and the control agonist in assay buffer. Add the compounds to the respective wells of the assay plate.

-

Incubation: Incubate the plate at 37°C for the recommended time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagents to each well.

-

Signal Reading: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed. Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

N-acyl-3-hydroxypalmitoyl-glycine (this compound) is a fascinating example of a microbiome-derived metabolite that can directly influence host physiology through interaction with a specific G-protein coupled receptor. Its role in modulating immune and inflammatory responses through the G2A/GPR132 signaling pathway presents exciting opportunities for drug discovery and development. The synthetic and analytical methods described in this guide provide a foundation for researchers to further explore the therapeutic potential of this and other related N-acyl amino acids.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. GPR132 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GPR132 - Wikipedia [en.wikipedia.org]

- 8. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Commendamide: A Bacterial Metabolite Activating the GPR132/G2A Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Commendamide, a novel N-acyl-3-hydroxypalmitoyl-glycine, has emerged as a significant modulator of host cellular functions through its interaction with the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2] Discovered through functional metagenomic analysis of the human microbiome, this small molecule is produced by commensal bacteria, including Bacteroides vulgatus.[1][2][3] Its structural resemblance to endogenous mammalian signaling molecules, specifically long-chain N-acyl-amides, allows it to act as an agonist for GPR132, a receptor implicated in a range of physiological and pathological processes such as autoimmunity, atherosclerosis, and cancer.[1][4][5][6][7][8][9][10] This guide provides a comprehensive technical overview of this compound's interaction with GPR132, detailing the associated signaling pathways, quantitative data from functional assays, and the experimental protocols utilized for its characterization.

Quantitative Agonist Activity at GPR132

The potency of this compound and other GPR132 agonists has been determined through various in vitro functional assays. The half-maximal effective concentration (EC50) values provide a quantitative measure of their activity.

| Compound | Assay Type | Cell Line | EC50 Value | Reference |

| This compound | β-Arrestin Recruitment (Pathunter) | CHO-K1 | 11.8 µM | [11][12] |

| N-myristoyl alanine | β-Arrestin Recruitment | Not Specified | 3 µM | [9] |

| 9-HODE | Inositol Monophosphate (IP-One) | CHO-K1 | 7.5 µM | [13] |

| T-10418 (Synthetic Agonist) | Inositol Monophosphate (IP-One) | CHO-K1 | < 1 µM | [13] |

| N-palmitoyl serinol | GPR119 Activation | Not Specified | 9 µM | [9] |

| N-3-hydroxypalmitoyl ornithine | S1PR4 Activation | Not Specified | 32 µM | [9] |

GPR132 Signaling Pathways

Upon activation by this compound, GPR132 initiates a cascade of intracellular signaling events. GPR132 is known to couple to multiple G protein subtypes, including Gαq and Gαs, leading to the activation of distinct downstream effector pathways.[3][14][15]

Gαq-Mediated Pathway

Activation of the Gαq pathway by GPR132 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gαs-Mediated Pathway

The coupling of GPR132 to Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing gene expression and other cellular processes. Recent studies have also linked Gαs activation by GPR132 to a CSK/ZAP70/NF-κB signaling axis in natural killer (NK) cells.[15]

β-Arrestin Recruitment

Independent of G protein coupling, agonist binding to GPR132 induces the recruitment of β-arrestin proteins.[16] This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.

Experimental Protocols

The characterization of this compound as a GPR132 agonist relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the interaction of β-arrestin with the activated GPCR and is a common method for deorphanizing GPCRs.[4][6][16]

-

Principle: The assay utilizes enzyme fragment complementation (EFC). GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR132 and β-arrestin, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[16]

-

Cell Lines: A stable cell line co-expressing the GPR132-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion is used (e.g., CHO-K1 or HEK293).

-

Protocol:

-

Cell Plating: Seed the engineered cells into a 384-well white, clear-bottom microplate at a density of approximately 2,000 cells per well in 25 µL of assay medium.[11] Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound or other test compounds in an appropriate vehicle (e.g., DMSO) and then dilute into the assay buffer. The final solvent concentration should be kept low (typically ≤ 1%).

-

Agonist Stimulation: Add the diluted compounds to the cell plate. Incubate for a defined period (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter® detection reagent, which contains the chemiluminescent substrate. Incubate at room temperature for 60 minutes.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[13]

-

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. uniprot.org [uniprot.org]

- 4. 4.3. β-. Arrestin Assay [bio-protocol.org]

- 5. GPR132 - Wikipedia [en.wikipedia.org]

- 6. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]

- 11. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.glpbio.com [file.glpbio.com]

- 13. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. platform.opentargets.org [platform.opentargets.org]

- 15. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commendamide: A Gut Microbiota-Derived Agonist of GPR132 and its Mechanism of Action on Host Cells

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Commendamide, chemically identified as N-acyl-3-hydroxypalmitoyl-glycine, is a signaling molecule produced by the commensal gut bacterium Bacteroides vulgatus.[1][2][3][4] This discovery, enabled by functional metagenomics, has unveiled a fascinating mechanism of host-microbe interaction, wherein a bacterial metabolite mimics endogenous mammalian signaling molecules to modulate host cellular functions.[1][3][5] this compound acts as a specific agonist for the G-protein coupled receptor G2A (also known as GPR132), a receptor implicated in immunological responses and various disease models, including autoimmunity and atherosclerosis.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on host cells, detailing the signaling pathways involved, quantitative activity data, and the experimental protocols utilized in its characterization.

Quantitative Data Summary

The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data related to its interaction with its cognate receptor and its downstream effects.

| Parameter | Value | Assay System | Reference |

| EC50 for GPR132/G2A Activation | 11.8 µM | β-arrestin Pathunter assay | [3] |

| Screening Concentration | 10 µM | Panel of 242 GPCRs | [3] |

| NF-κB Activation | Dose-dependent | HEK293:NF-κB:GFP reporter assay | [6] |

Mechanism of Action: A Molecular Mimicry

This compound's mechanism of action is a prime example of chemical mimicry, where a bacterial metabolite is structurally similar to host endogenous signaling molecules, allowing it to interact with host receptors.[1][3] this compound resembles long-chain N-acyl-amides, a class of mammalian signaling molecules known to activate various GPCRs.[1][3]

Signaling Pathway

The primary mechanism of action of this compound on host cells involves its direct binding to and activation of the G-protein coupled receptor GPR132/G2A.[1][2][3][4][5] This interaction initiates a downstream signaling cascade that can lead to the activation of the transcription factor NF-κB.[1][7] While the precise intermediates linking GPR132/G2A activation to NF-κB are still under investigation, the established pathway provides a framework for understanding this compound's influence on host cell gene expression and function. It is noteworthy that this compound activates GPR132/G2A at a lower concentration than that required for the induction of NF-κB.[1][8]

This compound signaling pathway in a host cell.

Experimental Protocols

The discovery and characterization of this compound involved a combination of cutting-edge techniques in metagenomics, analytical chemistry, and cell biology.

Functional Metagenomics for Effector Discovery

This approach was pivotal in identifying the gene cluster responsible for this compound biosynthesis without the need for bacterial cultivation.[8]

Methodology:

-

Metagenomic Library Construction:

-

Extract high-molecular-weight DNA directly from a complex microbial community (e.g., human gut microbiota).

-

Shear the DNA into large fragments (e.g., ~40 kb).

-

Ligate the DNA fragments into a suitable vector (e.g., a cosmid) to create a metagenomic library.

-

Transform a surrogate host bacterium (e.g., E. coli) with the library.

-

-

High-Throughput Functional Screening:

-

Array individual clones from the metagenomic library in microtiter plates.

-

Prepare sterile spent culture broth from each clone.

-

Screen the spent broth for a specific biological activity. In the case of this compound's discovery, this was the activation of an NF-κB reporter cell line.

-

-

Hit Identification and Gene Characterization:

-

Identify active clones that induce the desired phenotype.

-

Sequence the metagenomic DNA insert from the active clones.

-

Use techniques like transposon mutagenesis to pinpoint the specific gene(s) responsible for the observed activity.

-

Workflow for the discovery of this compound.

β-Arrestin Pathunter Assay for GPCR Agonism

This cell-based assay was used to screen this compound against a large panel of GPCRs and to determine its specific agonist activity on GPR132/G2A.[3]

Methodology:

-

Cell Line: Utilize a cell line engineered to co-express the GPCR of interest (GPR132/G2A) fused to a small fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger fragment of β-galactosidase (Enzyme Acceptor).

-

Assay Principle: Agonist binding to the GPCR induces the recruitment of β-arrestin. This brings the two β-galactosidase fragments into close proximity, leading to enzyme complementation and the formation of a functional enzyme.

-

Procedure:

-

Plate the engineered cells in a microtiter plate.

-

Add this compound at various concentrations.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add a chemiluminescent substrate for β-galactosidase.

-

Measure the luminescence, which is proportional to the extent of GPCR activation.

-

Determine the EC50 value from the dose-response curve.

-

HEK293 NF-κB GFP Reporter Assay

This assay was employed to assess the downstream functional effect of this compound on the NF-κB signaling pathway.[1][9]

Methodology:

-

Cell Line: Use a Human Embryonic Kidney (HEK293) cell line stably transfected with a reporter construct containing the Green Fluorescent Protein (GFP) gene under the control of NF-κB response elements.

-

Assay Principle: Activation of the NF-κB pathway leads to the translocation of NF-κB transcription factors to the nucleus, where they bind to the response elements and drive the expression of GFP.

-

Procedure:

-

Seed the HEK293:NF-κB:GFP reporter cells in a microtiter plate.

-

Treat the cells with different concentrations of purified this compound.[6]

-

Incubate for a sufficient period (e.g., 24 hours) to allow for NF-κB activation and GFP expression.[6]

-

Measure GFP fluorescence using a plate reader or fluorescence microscope.

-

An increase in GFP signal indicates activation of the NF-κB pathway.

-

Conclusion and Future Directions

The discovery of this compound has significantly advanced our understanding of the intricate chemical communication between the gut microbiota and the host. Its specific agonism of GPR132/G2A highlights a potential mechanism by which commensal bacteria can influence host immune homeostasis. For researchers and drug development professionals, this compound and its signaling pathway present a novel target for therapeutic intervention in inflammatory and autoimmune diseases. Future research should focus on elucidating the complete signaling cascade downstream of GPR132/G2A activation by this compound, exploring its physiological roles in vivo, and investigating the therapeutic potential of GPR132/G2A modulation. The methodologies described herein provide a robust framework for the continued exploration of the vast chemical repertoire of the microbiome and its impact on human health and disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. pnas.org [pnas.org]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. Multiplexed functional metagenomic analysis of the infant microbiome identifies effectors of NF-κB, autophagy, and cellular redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Commendamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of commendamide, a G-protein coupled receptor (GPCR) agonist produced by commensal bacteria of the human gut microbiome. This document details the enzymatic processes, genetic determinants, and signaling functions of this important microbial metabolite, offering valuable insights for researchers in microbiology, pharmacology, and drug development.

Introduction

This compound (N-acyl-3-hydroxypalmitoyl-glycine) is a bioactive lipid molecule produced by several species of the genus Bacteroides, prominent members of the human gut microbiota.[1][2] This molecule has garnered significant interest due to its structural similarity to endogenous human signaling lipids, such as the endocannabinoids, and its ability to activate the G-protein coupled receptor G2A (GPR132).[1][3] The discovery of this compound through functional metagenomics has highlighted the potential for chemical mimicry by the gut microbiome to influence host physiology and pathophysiology, including immune responses and metabolic regulation.[1][4] This guide will explore the key aspects of this compound's biosynthesis and its interaction with host cell signaling pathways.

The this compound Biosynthetic Pathway

The synthesis of this compound in commensal bacteria is a two-component process involving the condensation of a fatty acid and the amino acid glycine. The central enzyme in this pathway is an N-acyltransferase.

Key Enzyme and Genetic Locus

The production of this compound is primarily attributed to the enzymatic activity of an N-acyltransferase encoded by the glsB gene (also previously identified as choA or the commensal bacterial effector gene Cbeg12).[1] This gene is found in several Bacteroides species, including B. vulgatus, B. dorei, and B. massiliensis.[1] The glsB gene product belongs to the N-acyl synthase (NAS) protein family and is responsible for catalyzing the formation of an amide bond between a 3-hydroxylated fatty acid and glycine.[3]

In some Bacteroides species, the glsB gene is located in an operon with another gene, glsA, which encodes an O-acyltransferase. This second enzyme can further modify this compound by attaching a second fatty acid to the hydroxyl group of the initial acyl chain, forming a diacylated glycine lipid.

This compound Signaling Pathway

This compound functions as a signaling molecule by activating the G-protein coupled receptor G2A, also known as GPR132.[1][3] G2A is implicated in various physiological processes, including the modulation of immune cell function and has been linked to conditions such as autoimmunity and atherosclerosis.[1]

Upon binding to G2A, this compound initiates a downstream signaling cascade. One of the key events following receptor activation is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.[1] The activation of G2A by this compound represents a direct mechanism by which the gut microbiota can influence host cellular responses.

Quantitative Data

The following table summarizes the available quantitative data related to the interaction of this compound with its receptor.

| Parameter | Value | Receptor | Assay | Reference |

| EC50 | 11.8 µM | Human G2A/GPR132 | β-arrestin Pathunter Assay | [1] |

Note: Data on the enzyme kinetics (Km, Vmax) of the this compound synthase (GlsB) and the in vivo concentrations of this compound in the human gut are not yet available in the published literature.

Experimental Protocols

The discovery and characterization of this compound involved a combination of functional metagenomics, heterologous expression, and analytical chemistry techniques.

Functional Metagenomic Screening for this compound Discovery

This protocol outlines the general workflow used to identify the gene responsible for this compound production.

Protocol:

-

Metagenomic DNA Extraction: Isolate high molecular weight DNA from human fecal samples.

-

Cosmid Library Construction:

-

Partially digest the metagenomic DNA and ligate fragments into a suitable cosmid vector, such as pJWC1.

-

Package the recombinant cosmids into lambda phage particles.

-

Transfect an E. coli host strain with the phage particles to generate a library of clones, each containing a large fragment of metagenomic DNA.

-

-

High-Throughput Screening:

-

Array the individual E. coli clones from the metagenomic library in microtiter plates.

-

Culture the clones and prepare sterile spent culture broth.

-

Screen the spent broth for the ability to activate a reporter cell line, such as HEK293 cells stably expressing a Green Fluorescent Protein (GFP) under the control of an NF-κB promoter.

-

-

Hit Identification and Characterization:

-

Isolate and sequence the cosmid DNA from clones that induce a positive signal in the reporter assay.

-

Identify the gene(s) responsible for the observed phenotype through bioinformatic analysis and transposon mutagenesis.

-

Chemically analyze the spent culture broth of active clones using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate and identify the bioactive small molecule.[1][2]

-

Heterologous Expression and Purification of GlsB (Inferred Protocol)

Note: A specific, detailed protocol for the heterologous expression and purification of GlsB has not been published. The following is an inferred protocol based on standard methods for expressing Bacteroides proteins in E. coli.

-

Cloning: Amplify the glsB gene from Bacteroides genomic DNA and clone it into an E. coli expression vector with a purification tag (e.g., a His-tag).

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

-

Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the tagged GlsB protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

GPCR Activation Assay (β-arrestin Recruitment)

The activity of this compound on the G2A receptor can be quantified using a β-arrestin recruitment assay, such as the DiscoveRx PathHunter assay.[1]

-

Cell Plating: Plate PathHunter cells stably co-expressing GPR132-PK and EA-tagged β-arrestin in a microtiter plate and incubate to allow for cell adherence.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Detection: Add the detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

This compound represents a fascinating example of host-microbe chemical communication, where a bacterial metabolite directly engages with a host signaling pathway. The elucidation of its biosynthetic pathway and mechanism of action opens up new avenues for research into the role of the gut microbiome in health and disease. Further investigation into the enzyme kinetics of GlsB, the in vivo concentrations and distribution of this compound, and the downstream consequences of G2A activation will provide a more complete understanding of this important microbial signaling molecule. This knowledge may ultimately be leveraged for the development of novel therapeutics targeting the gut microbiome and its metabolic output.

References

- 1. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Commendamide in Host-Microbial Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commendamide, or N-acyl-3-hydroxypalmitoyl-glycine, is a bioactive lipid molecule produced by commensal gut bacteria, most notably Bacteroides vulgatus. Its discovery has illuminated a fascinating mechanism of host-microbial interaction: chemical mimicry. This compound structurally resembles endogenous N-acyl amides, a class of mammalian signaling molecules, allowing it to interact with host cellular machinery. This technical guide provides an in-depth overview of the core aspects of this compound's function, including its biosynthesis, its interaction with the host G-protein coupled receptor GPR132, and its potential implications in health and disease, particularly in the realms of immunology and atherosclerosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate further research and drug development efforts in this promising area.

Introduction

The human gut microbiome is a complex ecosystem that plays a pivotal role in host physiology, influencing everything from metabolism to immunity. The communication between the host and its resident microbes is mediated by a vast array of small molecules. This compound has emerged as a significant example of such a molecule, acting as a chemical messenger between the microbial and host kingdoms.[1][2]

Discovered through functional metagenomics, this compound is produced by gut bacteria and activates the host G-protein coupled receptor G2A (also known as GPR132).[1][2][3][4] This interaction is noteworthy as GPR132 has been implicated in various physiological processes, including the regulation of immune responses and the development of atherosclerosis.[1][2][4] The structural similarity of this compound to host-derived signaling lipids suggests a sophisticated evolutionary adaptation by commensal bacteria to modulate host functions. This guide aims to provide a comprehensive technical resource for researchers interested in the biology of this compound and its therapeutic potential.

This compound: Structure and Biosynthesis

This compound is an N-acyl glycine composed of a 3-hydroxypalmitoyl fatty acid tail linked to a glycine head group. Its biosynthesis in Bacteroides species is a multi-step process involving a dedicated gene cluster.

The key enzymes in this pathway are an N-acyltransferase and an O-acyltransferase. The process is initiated by the N-acylation of glycine with a β-hydroxy fatty acid, a reaction catalyzed by an N-acyltransferase. This is followed by the O-acylation of the free hydroxyl group with a second fatty acid, mediated by an O-acyltransferase, resulting in a diacylated amino acid lipid. This compound itself is the monoacylated intermediate in this pathway.

Host-Microbial Interaction: The this compound-GPR132 Axis

This compound's primary mode of action in the host is through the activation of GPR132, a G-protein coupled receptor expressed in various immune cells, including macrophages, B cells, and T cells. This interaction triggers downstream signaling cascades that can modulate immune cell function.

GPR132 Activation and Downstream Signaling

Upon binding of this compound, GPR132 undergoes a conformational change, leading to the activation of intracellular G-proteins. This, in turn, can influence various signaling pathways, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events can lead to changes in gene expression, cell differentiation, and chemotaxis of immune cells. The activation of GPR132 by this compound has been shown to be specific, with structural modifications to either the fatty acid tail or the amino acid head group significantly reducing or abolishing receptor activation.[1]

dot

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

Structural Mimicry: A Technical Deep Dive into Commendamide and its Resemblance to Mammalian Endocannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate communication network within the human body relies on a vast arsenal of signaling molecules. Among these, the endocannabinoid system (ECS) has emerged as a crucial regulator of numerous physiological processes, including pain, mood, appetite, and inflammation. The primary mediators of the ECS are the endogenous cannabinoids (endocannabinoids), principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These lipid messengers exert their effects through a complex interplay with cannabinoid receptors and metabolic enzymes. Recently, a fascinating intersection between the host and its gut microbiota has been unveiled with the discovery of commendamide, a bacterial metabolite structurally akin to mammalian endocannabinoids. This technical guide provides an in-depth analysis of the structural and functional parallels between this compound and the endocannabinoids, offering insights for researchers and professionals in drug development.

Structural and Physicochemical Comparison

This compound, or N-(3-hydroxypalmitoyl)glycine, is a long-chain N-acyl-amino acid produced by commensal bacteria, such as Bacteroides vulgatus.[1][2] Its structure bears a striking resemblance to the N-acylethanolamine structure of anandamide and the monoacylglycerol structure of 2-AG. All three molecules possess a long, flexible acyl chain, a feature crucial for their interaction with lipid-binding pockets of their respective receptors.

| Feature | This compound | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |

| Chemical Formula | C₁₈H₃₅NO₄[3] | C₂₂H₃₇NO₂[4] | C₂₃H₃₈O₄[5] |

| Molecular Weight | 329.5 g/mol [3] | 347.5 g/mol [4] | 378.5 g/mol [5] |

| Core Structure | N-acyl-amino acid[1] | N-acylethanolamine[4] | Monoacylglycerol[6] |

| Acyl Chain | 3-hydroxypalmitoyl (C16:0, hydroxylated)[1] | Arachidonoyl (C20:4)[4] | Arachidonoyl (C20:4)[6] |

| Polar Head Group | Glycine[1] | Ethanolamine[4] | Glycerol[6] |

Biosynthesis and Degradation: Divergent Pathways for Similar Molecules

While structurally similar, the biosynthetic origins and metabolic fates of this compound and endocannabinoids are distinct, reflecting their different biological contexts.

Biosynthesis

Endocannabinoids are synthesized "on-demand" from membrane phospholipid precursors in response to neuronal activity.[7]

-

Anandamide (AEA): The primary pathway involves the N-acyltransferase (NAT)-mediated transfer of an arachidonoyl group from a phospholipid to phosphatidylethanolamine (PE) to form N-arachidonoyl-phosphatidylethanolamine (NAPE). NAPE is then hydrolyzed by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield anandamide.[8]

-

2-Arachidonoylglycerol (2-AG): 2-AG is predominantly synthesized from diacylglycerol (DAG) containing arachidonic acid at the sn-2 position. This DAG is generated by the action of phospholipase C (PLC) on membrane phospholipids, and subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[6][9]

This compound , in contrast, is a product of bacterial metabolism. Its biosynthesis is encoded by a gene cluster, with a key enzyme being an N-acyltransferase that conjugates a 3-hydroxypalmitoyl group to glycine.[2]

Enzymatic Degradation

The biological activity of endocannabinoids is terminated by enzymatic hydrolysis.

-

Anandamide (AEA): Primarily degraded by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[10][11]

-

2-Arachidonoylglycerol (2-AG): Mainly hydrolyzed by monoacylglycerol lipase (MAGL) to arachidonic acid and glycerol. FAAH can also contribute to 2-AG degradation to a lesser extent.[3][9]

The metabolic fate of This compound in the mammalian host is currently an active area of research. Due to the presence of an amide bond, it is plausible that this compound could be a substrate for FAAH or other amidohydrolases. However, to date, there is no published quantitative data on the enzymatic hydrolysis of this compound by mammalian FAAH.

Receptor Interaction and Signaling Pathways

The structural similarity between this compound and endocannabinoids extends to their ability to interact with G protein-coupled receptors (GPCRs), albeit with different receptor specificities.

Receptor Binding Affinity and Activation

| Ligand | Receptor | Binding Affinity (Ki) | Activation (EC₅₀) |

| This compound | G2A/GPR132 | Not Reported | 11.8 µM[2] |

| Anandamide (AEA) | CB₁ | 78 - 239.2 nM | - |

| CB₂ | 370 - 439.5 nM | - | |

| 2-Arachidonoylglycerol (2-AG) | CB₁ | ~470 nM | - |

| CB₂ | ~1400 nM | - |

Note: Ki and EC₅₀ values can vary between studies due to different experimental conditions.

Signaling Pathways

Endocannabinoids primarily signal through the cannabinoid receptors CB₁ and CB₂, which are Gᵢ/ₒ-coupled GPCRs. Activation of these receptors leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels).

-

Activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

This compound has been identified as an agonist for the orphan GPCR, G2A (also known as GPR132).[2] G2A has been reported to couple to various G proteins, including Gαs, Gαq, and Gαi/o, depending on the cellular context. Activation of G2A by other ligands has been shown to:

-

Potentially modulate cAMP levels (increase via Gαs or decrease via Gαi).

-

Activate the MAPK/ERK pathway.

-

Induce calcium mobilization (via Gαq).

Experimental Protocols

GPCR Activation Assay (β-arrestin Pathunter Assay)

This protocol is based on the methodology used to identify this compound's activation of G2A/GPR132.[2]

-

Cell Line: U2OS cells stably co-expressing the ProLink™-tagged GPCR (G2A/GPR132) and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Principle: Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR. This brings the ProLink™ tag and the EA tag into close proximity, forcing the complementation of the β-galactosidase enzyme.

-

Procedure:

-

Cells are plated in a 384-well microplate.

-

This compound or other test compounds are added at various concentrations.

-

The plate is incubated for 90 minutes at 37°C.

-

Detection reagent containing the β-galactosidase substrate is added.

-

The plate is incubated for 60 minutes at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis: The signal is normalized to a positive control (a known agonist for a control receptor) and a vehicle control. EC₅₀ values are calculated from the dose-response curves.

Radioligand Binding Assay for Cannabinoid Receptors

This is a general protocol for determining the binding affinity (Ki) of unlabeled ligands like anandamide and 2-AG.

-

Materials:

-

Membrane preparations from cells expressing CB₁ or CB₂ receptors.

-

A radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940).

-

Unlabeled competitor ligands (anandamide, 2-AG).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

-

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled competitor ligand.

-

To determine non-specific binding, a separate set of wells includes a high concentration of a known unlabeled ligand.

-

Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This is a general fluorometric assay to measure the rate of anandamide hydrolysis.

-

Materials:

-

FAAH-containing preparations (e.g., cell lysates, microsomes).

-

A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

-

Procedure:

-

In a microplate, add the FAAH-containing sample.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time using a plate reader (excitation ~355 nm, emission ~460 nm). The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon hydrolysis.

-

-

Data Analysis:

-

The rate of the reaction (change in fluorescence per unit time) is proportional to the FAAH activity.

-

To test for inhibition, the assay is performed in the presence of varying concentrations of a test compound. The IC₅₀ can then be determined.

-

Implications for Drug Discovery and Future Research

The discovery of this compound highlights a novel avenue of host-microbiota interaction and presents new opportunities for therapeutic intervention.

-

Structural Mimicry as a Source of Novel Ligands: The gut microbiome represents a vast and largely untapped source of structurally diverse molecules that may interact with host receptors. The structural similarity of this compound to endocannabinoids suggests that other bacterial metabolites may exist that modulate the ECS or other signaling pathways.

-

Targeting G2A/GPR132: this compound's activation of G2A/GPR132, a receptor implicated in immune function and inflammation, opens up the possibility of developing drugs that target this receptor to treat inflammatory conditions. The development of more potent and selective G2A agonists or antagonists based on the this compound scaffold is a promising area of research.

-

Understanding the Role of this compound in Physiology and Disease: Further research is needed to elucidate the physiological role of this compound in the gut and its systemic effects. Investigating the impact of this compound on inflammatory bowel disease, metabolic disorders, and other conditions where the gut microbiome is known to play a role is a critical next step.

Conclusion

This compound represents a fascinating example of structural and functional convergence between a bacterial metabolite and the host's endogenous signaling molecules. Its resemblance to endocannabinoids, coupled with its distinct receptor target and signaling pathway, underscores the complexity of host-microbiome communication. A thorough understanding of the similarities and differences between this compound and endocannabinoids, from their chemical structures to their biological activities, will be instrumental in harnessing the therapeutic potential of this novel class of signaling molecules. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medwave.cl [medwave.cl]

- 6. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2A signaling dampens colitic inflammation via production of IFNγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A human gut Faecalibacterium prausnitzii fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Commendamide: A Gut Microbiota-Derived Modulator of Host Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The commensal microbiota of the human gut plays a pivotal role in maintaining host health, in part through the production of a diverse array of bioactive metabolites. Among these is commendamide, an N-acyl-3-hydroxypalmitoyl-glycine synthesized by gut bacteria such as Bacteroides vulgatus. This lipid signaling molecule has been identified as a key mediator in the host-microbe dialogue, primarily through its interaction with the G-protein coupled receptor GPR132 (G2A). This technical guide provides a comprehensive overview of the current understanding of this compound's role in gut homeostasis, with a focus on its biosynthesis, signaling pathways, and its impact on host cellular functions. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The intricate relationship between the host and its gut microbiota is fundamental to physiological homeostasis. Commensal bacteria produce a vast chemical repertoire of small molecules that can influence host cellular processes, including immune responses and intestinal barrier integrity. This compound, a recently discovered N-acyl amide, has emerged as a significant player in this chemical crosstalk.[1] Produced by members of the Bacteroidales order, this compound is a structural mimic of endogenous mammalian signaling lipids, allowing it to interact with host receptors and modulate cellular signaling.[2][3] This guide delves into the technical details of this compound's function, providing a resource for researchers investigating its therapeutic potential.

This compound Biosynthesis

This compound is synthesized by an N-acyltransferase encoded by genes such as cbeg12, which has been identified in Bacteroides vulgatus and other related commensal bacteria.[4] The biosynthesis involves the acylation of a glycine headgroup with a 3-hydroxypalmitoyl lipid tail.

Signaling Pathways

This compound's primary mode of action is through the activation of the G-protein coupled receptor GPR132, also known as G2A.[2] This receptor is implicated in various physiological processes, including immune cell trafficking and inflammatory responses.[5] Activation of GPR132 by this compound can initiate downstream signaling cascades, including the modulation of the NF-κB pathway.[1][2]

GPR132 Signaling Pathway

The binding of this compound to GPR132 is thought to initiate a conformational change in the receptor, leading to the coupling and activation of intracellular G-proteins. This, in turn, can trigger a cascade of second messengers, ultimately leading to a cellular response. The precise downstream effectors of GPR132 signaling in the context of gut homeostasis are an active area of research.

References

- 1. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

- 5. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying Novel Bacterial Producers of Commendamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commendamide, an N-acyl-3-hydroxypalmitoyl-glycine, is a bioactive lipid signaling molecule produced by commensal bacteria residing in the human gut.[1][2][3][4] Structurally similar to endogenous human N-acyl amides that function as signaling molecules, this compound has been shown to activate the G-protein coupled receptor G2A (also known as GPR132).[1][3][4][5][6] This receptor is implicated in various physiological processes, including the modulation of immune responses, and has been linked to conditions such as autoimmunity and atherosclerosis.[1][3][4] The discovery of this compound and its interaction with a human GPCR highlights the significant role of the microbiome in host-microbe communication and presents a novel avenue for therapeutic development.

This technical guide provides an in-depth overview of the methodologies and strategies for identifying novel bacterial producers of this compound. It is intended for researchers and professionals in the fields of microbiology, natural product discovery, and drug development who are interested in exploring the therapeutic potential of microbiome-derived molecules. The guide details experimental protocols, data presentation strategies, and visual workflows to facilitate the discovery and characterization of new this compound-producing bacteria.

Known Bacterial Producers of this compound

The primary known bacterial producer of this compound is Bacteroides vulgatus, a common commensal bacterium of the human gut.[1][3][4] The biosynthesis of this compound in B. vulgatus is attributed to a gene homologous to Cbeg12, which encodes an N-acyltransferase.[1][3][4][7] While B. vulgatus is the most cited producer, other related species within the Bacteroidales order are also predicted to produce this molecule due to the presence of homologous genes.[1][7][8] Recent studies have also suggested a correlation between the abundance of various Bacteroides species and the levels of this compound in the gut, further indicating that production may be a more widespread trait within this genus.[9]

Table 1: Known and Potential Bacterial Producers of this compound and Related N-acyl Amides

| Bacterial Species | Phylum | Evidence for Production | Reference |

| Bacteroides vulgatus | Bacteroidetes | Direct detection from culture broth; presence of Cbeg12 homolog | [1][3][4][7] |

| Bacteroides dorei | Bacteroidetes | High sequence identity of a gene to Cbeg12 | [1][3] |

| Bacteroides massiliensis | Bacteroidetes | Presence of genes encoding for N-acyl amide synthases | [8] |

| Bacteroides thetaiotaomicron | Bacteroidetes | Production of other bioactive N-acylated glycines | [6] |

| Bacteroides intestinalis | Bacteroidetes | Production of other bioactive N-acylated glycines | [6] |

| Parabacteroides species | Bacteroidetes | Potential producers based on correlation with succinate production pathways also seen in Bacteroides | [9] |

This compound Signaling Pathway

This compound acts as a ligand for the G-protein coupled receptor G2A/GPR132.[1][3][4][5][6] Upon binding, it is thought to initiate a signaling cascade that can modulate immune cell function. The discovery of this compound's activity was linked to its ability to activate the NF-κB signaling pathway in a reporter cell line, a key pathway in inflammation and immunity.[1][3][4] The structural mimicry of endogenous human signaling molecules suggests that this compound and other bacterial N-acyl amides may play a significant role in the host's immune homeostasis and inflammatory responses.[1][5]

References

- 1. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut commensals and their metabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

- 5. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Bacteroidales produce an N-acylated derivative of glycine with both cholesterol-solubilising and hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human gut microbiota and their production of endocannabinoid-like mediators are directly affected by a dietary oil - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Diversity of Commendamide-Like Molecules in the Microbiome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human microbiome is a complex ecosystem teeming with microorganisms that produce a vast array of bioactive small molecules. Among these are N-acyl amides, a class of lipid signaling molecules that bear a striking resemblance to endogenous mammalian signaling molecules. This technical guide delves into the diversity of commendamide and its analogs, a prominent family of N-acyl amides produced by commensal bacteria. We will explore their discovery through functional metagenomics, their structural variations, the microorganisms that produce them, and their interactions with host cell receptors, particularly the G-protein coupled receptor G2A/GPR132. This document provides a comprehensive overview of the current knowledge, detailed experimental protocols for their study, and a quantitative analysis of their biological activities, offering valuable insights for researchers in microbiology, pharmacology, and drug discovery.

Introduction: The Rise of this compound

The discovery of this compound, N-acyl-3-hydroxypalmitoyl-glycine, marked a significant step in understanding the chemical dialogue between the gut microbiota and its human host.[1][2] This molecule, isolated from Bacteroides vulgatus, is a testament to the ability of commensal bacteria to produce metabolites that mimic and interact with host signaling pathways.[2][3] this compound and its analogs are part of a larger family of N-acyl amides that are increasingly recognized for their roles in host physiology and their potential as therapeutic agents.[4][5]

This guide provides a technical framework for the exploration of this fascinating class of molecules, from their initial discovery in complex microbial communities to their detailed functional characterization.

Diversity of this compound and its Analogs

This compound is the archetypal member of a family of N-acyl amides produced by the microbiome.[2] Structural diversity within this family arises from variations in both the acyl chain and the amino acid headgroup.[2][6]

Table 1: Known this compound-like Molecules from the Microbiome and their Producing Organisms

| Molecule Name | Acyl Chain | Amino Acid Headgroup | Producing Organism(s) | Reference(s) |

| This compound (N-acyl-3-hydroxypalmitoyl-glycine) | 3-hydroxy-C16:0 | Glycine | Bacteroides vulgatus, Bacteroides dorei, Bacteroides massiliensis | [1][2] |

| Compound 2 | 3-hydroxy-C16:1 | Glycine | Metagenomic clone (likely Bacteroides) | [2] |

| Compound 4 | 3-hydroxy-C14:0 | Glycine | Metagenomic clone (likely Bacteroides) | [2] |

| N-myristoyl alanine | C14:0 | Alanine | Metagenomic clone | [7] |

| N-palmitoyl serinol | C16:0 | Serinol | Metagenomic clone | [7] |

| N-3-hydroxypalmitoyl ornithine | 3-hydroxy-C16:0 | Ornithine | Metagenomic clone | [7] |

Biological Activity and Host Receptor Interaction

This compound and its structural relatives exert their biological effects primarily through the activation of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling.[2][8]

GPR132/G2A: The Primary Target

The principal host receptor for this compound has been identified as GPR132, also known as G2A.[2] This receptor is implicated in various physiological processes, including immune responses and inflammation.[9][10] The activation of GPR132 by this compound suggests a mechanism by which the gut microbiota can modulate host inflammatory pathways.[2]

Table 2: Quantitative Activity of this compound and Analogs on GPR132/G2A

| Compound | Assay Type | EC50 (µM) | Notes | Reference(s) |

| This compound (natural & synthetic) | β-arrestin Pathunter | 11.8 | Equipotent | [2] |

| Compound 2 (3-OH-C16:1-glycine) | β-arrestin Pathunter | > 11.8 | Slightly less potent than this compound | [2] |

| Compound 4 (3-OH-C14:0-glycine) | β-arrestin Pathunter | > 11.8 | Slightly less potent than this compound | [2] |

| 3-OH-decanoyl-glycine | β-arrestin Pathunter | Inactive | Shorter acyl chain leads to inactivity | [2] |

| 3-OH-palmitoyl-tyrosine | β-arrestin Pathunter | Inactive | Change in headgroup leads to inactivity | [2] |

| N-myristoyl alanine | GPCR activity assay | 3 | [7] |

Signaling Pathway of this compound via GPR132/G2A

Upon binding of this compound, GPR132 undergoes a conformational change, initiating a cascade of intracellular signaling events. This primarily involves the activation of G-proteins, which in turn can modulate the levels of second messengers like cyclic AMP (cAMP) and activate downstream kinase pathways such as the mitogen-activated protein kinases (MAPKs).[9] In macrophages, G2A activation has been shown to initiate MyD88-PI3K-AKT signaling, leading to cytoskeleton remodeling and migration.[10][11]

Experimental Protocols

A multidisciplinary approach is required to study this compound-like molecules, encompassing techniques from microbiology, molecular biology, analytical chemistry, and pharmacology.

Functional Metagenomics for Discovery

Functional metagenomics is a powerful culture-independent method to identify novel bioactive molecules from the microbiome.[1][12]

Protocol: Functional Metagenomic Library Construction and Screening

-

DNA Extraction: Isolate high molecular weight DNA from a microbiome sample (e.g., human stool).

-

Library Construction:

-

Partially digest the metagenomic DNA with a restriction enzyme (e.g., Sau3AI).

-

Ligate the DNA fragments into a suitable vector (e.g., a cosmid or fosmid) to create a metagenomic library.

-

Transform the library into a surrogate host, typically Escherichia coli.

-

-

Library Screening:

-

Hit Identification and Characterization:

-

Identify active clones and sequence the inserted metagenomic DNA to identify the biosynthetic gene cluster.

-

Subclone the gene cluster to confirm its role in producing the active molecule.

-

Isolation and Structure Elucidation

Once an active clone is identified, the bioactive molecule needs to be isolated and its structure determined.

Protocol: Bioassay-Guided Fractionation and Structural Analysis

-

Large-Scale Culture: Grow a large volume of the active E. coli clone or the native producing bacterium (e.g., Bacteroides vulgatus).

-

Extraction: Extract the culture broth with an organic solvent such as ethyl acetate.[2]

-

Fractionation:

-

Perform liquid chromatography (e.g., flash chromatography followed by HPLC) to separate the components of the crude extract.

-

Test the fractions in the bioassay to track the activity.

-

-

Structure Elucidation:

Quantitative Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for the detection and quantification of this compound and its analogs in biological samples.

Protocol: LC-MS Analysis of N-acyl amides

-

Sample Preparation:

-

For bacterial cultures, perform a liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate or a solid-phase extraction.

-

For complex biological matrices, more extensive sample cleanup may be required.

-

-

LC Separation:

-

Use a reversed-phase column (e.g., C18).

-

Employ a gradient elution with solvents such as water and acetonitrile, often with an additive like formic acid to improve ionization.

-

-

MS Detection:

-

Use a mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode.

-

For quantification, use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode with a stable isotope-labeled internal standard for accuracy.

-

Bioactivity Assays

Protocol: HEK293-NF-κB Reporter Assay

This assay is used to screen for compounds that activate the NF-κB signaling pathway.[1][15][16]

-

Cell Culture: Culture HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Treat the cells with the test compounds (e.g., culture extracts or pure molecules).

-

After an incubation period (typically 6-24 hours), add a luciferase substrate.

-

Measure the luminescence, which is proportional to NF-κB activity.

-

Protocol: GPR132/G2A β-Arrestin Recruitment Assay (e.g., PathHunter)

This assay measures the interaction of β-arrestin with the activated GPCR, a hallmark of GPCR activation.[2][17][18]

-

Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) engineered to co-express GPR132 fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

-

Assay Procedure:

-

Plate the cells in an assay plate.

-

Add the test compounds.

-

Upon ligand binding and receptor activation, β-arrestin is recruited to GPR132, leading to the complementation of the β-galactosidase fragments and the formation of a functional enzyme.

-

Add a chemiluminescent substrate and measure the light output, which is proportional to receptor activation.

-

Conclusion and Future Directions

The discovery of this compound and its analogs has opened a new chapter in our understanding of host-microbe interactions. These molecules serve as a compelling example of chemical mimicry, where the microbiota produces compounds that can directly modulate host signaling pathways. The methodologies outlined in this guide provide a roadmap for the continued exploration of the chemical diversity of the microbiome and the identification of novel therapeutic leads.

Future research in this area will likely focus on:

-

Expanding the known diversity of this compound-like molecules through advanced analytical and bioinformatic techniques.[19][20]

-

Elucidating the biosynthetic pathways of these molecules in their native bacterial hosts.[21][22]

-

Further characterizing the downstream signaling effects of GPR132 activation in different cell types and tissues.

-

Investigating the physiological roles of these molecules in health and disease, particularly in the context of inflammatory and metabolic disorders.

-

Exploring the therapeutic potential of this compound analogs as selective modulators of GPR132.

By continuing to unravel the complex chemical language of the microbiome, we can pave the way for novel therapeutic strategies that harness the power of our microbial partners.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of this compound, a GPCR G2A/132 agonist. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. Membrane lipids from gut microbiome-associated bacteria as structural and signalling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 10. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. bosterbio.com [bosterbio.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Frontiers | Bioinformatic mining for RiPP biosynthetic gene clusters in Bacteroidales reveals possible new subfamily architectures and novel natural products [frontiersin.org]

The Evolutionary Crossroads of a Bacterial Metabolite: A Technical Guide to Commendamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract